3-Phosphonopyruvate Acts as a μM Inhibitor of Pyruvate Phosphate Dikinase, Quantifying its Utility in Mechanistic Studies
3-Phosphonopyruvate demonstrates a defined, moderate inhibitory potency against pyruvate phosphate dikinase (PPDK) with a Ki of 3 μM [1]. This contrasts with its pH-independent Ki of 75 μM for enolase [2] and its weaker millimolar-range Ki of 1.2 ± 0.8 mM for phosphonopyruvate hydrolase [3], highlighting a unique, enzyme-specific affinity profile that is critical for designing selective inhibition studies.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 3 μM (PPDK) and 75 μM (enolase) and 1.2 mM (phosphonopyruvate hydrolase) |
| Comparator Or Baseline | Phosphonoformate: 0.049 ± 0.008 mM (phosphonopyruvate hydrolase); 3-Phosphonopropionate: 1.2 ± 0.8 mM (phosphonopyruvate hydrolase) |
| Quantified Difference | 3-Phosphonopyruvate's Ki against PPDK is >15-fold lower than against enolase, and >200-fold higher than phosphonoformate's Ki against phosphonopyruvate hydrolase. |
| Conditions | PPDK: In presence of Mg2+, determined at 2.2 Å resolution. Enolase: pH-independent assay. Phosphonopyruvate hydrolase: steady-state kinetics. |
Why This Matters
The compound's varied and quantifiable Ki values across different enzyme classes allow researchers to select it for specific mechanistic or structural studies (e.g., PPDK complex crystallization) where moderate affinity is desired over extremely tight binding.
- [1] Herzberg, O., et al. (2002). Pyruvate Site of Pyruvate Phosphate Dikinase: Crystal Structure of the Enzyme−Phosphonopyruvate Complex, and Mutant Analysis. Biochemistry, 41(3), 780–787. View Source
- [2] Anderson, V. E., Weiss, P. M., & Cleland, W. W. (1984). Reaction intermediate analogues for enolase. Biochemistry, 23(12), 2779–2786. View Source
- [3] Chen, C. C. H., et al. (2006). Structure and Kinetics of Phosphonopyruvate Hydrolase from Variovorax sp. Pal2: New Insight into the Divergence of Catalysis within the PEP Mutase/Isocitrate Lyase Superfamily. Biochemistry, 45(38), 11491–11504. View Source
